3-(Chloromethyl)-1-methyl-1H-pyrazole 3-(Chloromethyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 84547-64-8
VCID: VC1972205
InChI: InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
SMILES: CN1C=CC(=N1)CCl
Molecular Formula: C5H7ClN2
Molecular Weight: 130.57 g/mol

3-(Chloromethyl)-1-methyl-1H-pyrazole

CAS No.: 84547-64-8

Cat. No.: VC1972205

Molecular Formula: C5H7ClN2

Molecular Weight: 130.57 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-methyl-1H-pyrazole - 84547-64-8

Specification

CAS No. 84547-64-8
Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
IUPAC Name 3-(chloromethyl)-1-methylpyrazole
Standard InChI InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Standard InChI Key DHOBZYGMEYEAEM-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CCl
Canonical SMILES CN1C=CC(=N1)CCl

Introduction

Chemical Identity and Structure

3-(Chloromethyl)-1-methyl-1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms in the pyrazole ring with a chloromethyl substituent at position 3 and a methyl group at nitrogen position 1. The compound's structure combines the aromatic properties of the pyrazole core with the reactive functionality of the chloromethyl group, making it valuable for further chemical transformations.

Basic Identification Data

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number84547-64-8
Molecular FormulaC₅H₇ClN₂
Molecular Weight130.576 g/mol
IUPAC Name3-(chloromethyl)-1-methylpyrazole
SMILESCN1C=CC(=N1)CCl
InChIInChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
InChIKeyDHOBZYGMEYEAEM-UHFFFAOYSA-N

The compound features a planar pyrazole ring with the chloromethyl group extending from the 3-position. This structural arrangement is crucial for its reactivity profile and applications in synthetic chemistry .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole is essential for its proper handling, storage, and application in chemical processes.

Physical Properties

Table 2: Physical Properties

PropertyValue
Physical StateLiquid or Solid
ColorNot specified in literature
Density1.2±0.1 g/cm³
Boiling Point215.2±15.0 °C at 760 mmHg
Flash Point84.0±20.4 °C
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.551
LogP0.44
PSA (Polar Surface Area)17.82000
Exact Mass130.029770

These physical properties indicate that 3-(Chloromethyl)-1-methyl-1H-pyrazole is a relatively high-boiling compound with moderate lipophilicity as suggested by its LogP value .

Spectroscopic Properties

Spectroscopic data is valuable for compound identification and characterization. The 1H-NMR spectrum of 3-(Chloromethyl)-1-methyl-1H-pyrazole exhibits characteristic signals, including singlets for the methyl group at approximately 4.08 ppm, the chloromethyl group at around 4.92 ppm, and the C-H pyrazole proton at approximately 8.46 ppm .

Mass Spectrometry Data

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+131.03705122.0
[M+Na]+153.01899135.4
[M+NH4]+148.06359131.1
[M+K]+168.99293130.4
[M-H]-129.02249122.9
[M+Na-2H]-151.00444128.9
[M]+130.02922124.4
[M]-130.03032124.4

This collision cross-section data provides valuable information for the identification and characterization of 3-(Chloromethyl)-1-methyl-1H-pyrazole using advanced mass spectrometry techniques .

Synthesis Methods

Several synthetic routes have been developed for preparing 3-(Chloromethyl)-1-methyl-1H-pyrazole, each with specific advantages depending on the starting materials and desired scale of production.

Direct Chloromethylation

One common approach involves the direct chloromethylation of 1-methylpyrazole using formaldehyde and hydrogen chloride under controlled conditions. This method provides a straightforward route to the target compound but may require careful optimization of reaction parameters to achieve high yields and selectivity.

From Hydroxymethyl Precursors

Another synthetic strategy involves the preparation of 3-(hydroxymethyl)-1-methyl-1H-pyrazole followed by conversion of the hydroxyl group to a chloride using thionyl chloride or similar chlorinating agents. This approach is demonstrated in patent literature for related compounds .

The patent CN105646355A describes a method for preparing 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, which provides insights into synthetic strategies for hydroxymethyl pyrazole derivatives that could be applied to the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole .

From Pyrazole Carboxylic Acid Derivatives

Some synthetic routes utilize pyrazole carboxylic acid derivatives as starting materials. For example, patent WO2017064550A1 describes the preparation of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid derivatives through multi-step processes involving:

  • Condensation of fluoroacetyl halide derivatives with dimethylamino vinyl methyl ketone

  • Reaction with methylhydrazine to form the pyrazole ring

  • Oxidation under alkaline conditions followed by acidification

While this patent specifically focuses on fluorinated derivatives, similar approaches could be adapted for the synthesis of chloromethyl analogs .

Reactivity and Chemical Behavior

The chemical behavior of 3-(Chloromethyl)-1-methyl-1H-pyrazole is largely dominated by the reactivity of its chloromethyl group, which serves as an electrophilic center for various nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes SN2 reactions with various nucleophiles including:

  • Amines to form aminomethyl derivatives

  • Alcohols and alkoxides to form ethers

  • Thiols to form thioethers

  • Phosphines to form phosphonium salts

  • Azide ions to form azides, which can be further reduced to amines or used in click chemistry

Reactivity with Water

Safety data sheets indicate that 3-(Chloromethyl)-1-methyl-1H-pyrazole reacts violently with water and may liberate toxic gases upon contact with water. This highlights the importance of handling this compound under anhydrous conditions .

Applications

3-(Chloromethyl)-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis with applications spanning multiple fields.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound and its derivatives serve as intermediates in the synthesis of biologically active compounds including:

  • Kinase inhibitors for cancer treatment

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Central nervous system (CNS) active drugs

Hazard TypeClassification
Signal WordDanger
GHS PictogramsGHS05 (Corrosive)
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H314: Causes severe skin burns and eye damage
H332: Harmful if inhaled
EUH014: Reacts violently with water
EUH029: Contact with water liberates toxic gas
Hazard CategoriesAcute Tox. 4 (50%)
Skin Corr. 1C (50%)
Eye Dam. 1 (50%)

These classifications indicate that 3-(Chloromethyl)-1-methyl-1H-pyrazole is a highly hazardous substance requiring strict safety protocols during handling .

Personal Protective Equipment

When handling 3-(Chloromethyl)-1-methyl-1H-pyrazole, the following personal protective equipment is recommended:

  • Chemical-resistant gloves

  • Safety goggles or face shield

  • Lab coat and appropriate protective clothing

  • Work in a well-ventilated area or fume hood

Related Compounds

3-(Chloromethyl)-1-methyl-1H-pyrazole belongs to a broader family of functionalized pyrazole derivatives with similar properties and applications.

Structural Analogs

Several structural analogs include:

  • 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride: The hydrochloride salt form

  • 3-(Hydroxymethyl)-1-methyl-1H-pyrazole: The alcohol precursor

  • 3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole: A phenyl-substituted analog

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A fused heterocyclic derivative

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole derivatives: Fluorinated analogs with potentially different reactivity profiles

Synthetic Derivatives

The chloromethyl group serves as a versatile point for further functionalization, leading to numerous synthetic derivatives including:

  • 3-(Aminomethyl)-1-methyl-1H-pyrazole derivatives

  • 3-(Alkoxymethyl)-1-methyl-1H-pyrazole derivatives

  • 3-(Cyanomethyl)-1-methyl-1H-pyrazole derivatives

  • 3-(Thiomethyl)-1-methyl-1H-pyrazole derivatives

  • 3-(Phosphonomethyl)-1-methyl-1H-pyrazole derivatives

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